molecular formula C12H13NS B15209898 3-Ethyl-7-methylquinoline-2-thiol

3-Ethyl-7-methylquinoline-2-thiol

Cat. No.: B15209898
M. Wt: 203.31 g/mol
InChI Key: GHZRCWLZLWOGSD-UHFFFAOYSA-N
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Description

3-Ethyl-7-methylquinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-methylquinoline-2-thiol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as the primary reagents .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-7-methylquinoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-7-methylquinoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methylquinoline-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions make it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

Uniqueness: The thiol group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

3-ethyl-7-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C12H13NS/c1-3-9-7-10-5-4-8(2)6-11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

GHZRCWLZLWOGSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2)C)NC1=S

Origin of Product

United States

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